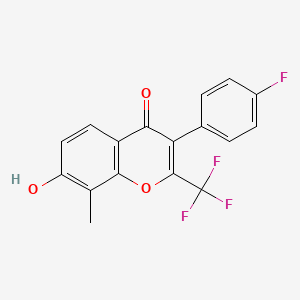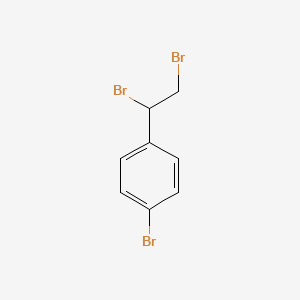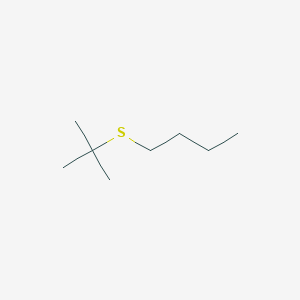
2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide is an organic compound that features a cyano group, a naphthyl group, and a phenylethyl group attached to an acrylamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide typically involves the reaction of 1-naphthylacetonitrile with N-(1-phenylethyl)acrylamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyano group. The reaction is conducted in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or thiols replace the cyano group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The naphthyl and phenylethyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-(1-naphthyl)-N-(1-phenylethyl)acrylamide can be compared with other cyano-substituted acrylamides and naphthyl derivatives.
- Similar compounds include 2-Cyano-3-(1-naphthyl)acrylamide and 2-Cyano-3-(1-phenylethyl)acrylamide.
Uniqueness
- The presence of both naphthyl and phenylethyl groups in this compound provides unique steric and electronic properties that differentiate it from other similar compounds.
- These structural features can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H18N2O |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-naphthalen-1-yl-N-(1-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C22H18N2O/c1-16(17-8-3-2-4-9-17)24-22(25)20(15-23)14-19-12-7-11-18-10-5-6-13-21(18)19/h2-14,16H,1H3,(H,24,25)/b20-14+ |
Clave InChI |
QGZLDRLZOQBYOY-XSFVSMFZSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C#N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965391.png)


![4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965406.png)
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965413.png)

![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11965435.png)

